molecular formula C7H3BrF4O B1485722 3-Bromo-6-fluoro-2-hydroxybenzotrifluoride CAS No. 1804405-15-9

3-Bromo-6-fluoro-2-hydroxybenzotrifluoride

Cat. No.: B1485722
CAS No.: 1804405-15-9
M. Wt: 259 g/mol
InChI Key: YPRQNSQDLVZAPZ-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-hydroxybenzotrifluoride is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and a hydroxyl group on a benzene ring, with a trifluoromethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-hydroxybenzotrifluoride typically involves halogenation reactions. One common method is the direct bromination and fluorination of a benzene ring, followed by the introduction of a hydroxyl group and a trifluoromethyl group. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution pattern.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the controlled addition of bromine and fluorine to a benzene derivative. The process is optimized to ensure high yield and purity, often involving multiple purification steps to remove any by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-fluoro-2-hydroxybenzotrifluoride can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: The compound can be reduced to remove halogen atoms.

  • Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of 3-Bromo-6-fluoro-2-hydroxybenzaldehyde.

  • Reduction: Formation of 3-Bromo-6-fluoro-2-hydroxybenzene.

  • Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

3-Bromo-6-fluoro-2-hydroxybenzotrifluoride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a fluorescent probe in biological imaging studies.

  • Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-6-fluoro-2-hydroxybenzotrifluoride exerts its effects depends on its specific application. For example, in biological imaging, the compound may interact with specific cellular targets, leading to fluorescence. The molecular pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-Bromo-4-fluorobenzotrifluoride

  • 6-Bromo-2-fluoro-3-methoxybenzaldehyde

  • 3-Bromo-2-fluoro-6-hydroxybenzotrifluoride

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Properties

IUPAC Name

6-bromo-3-fluoro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-1-2-4(9)5(6(3)13)7(10,11)12/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRQNSQDLVZAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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